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Compound of Interest

Compound Name: SARS-CoV-2-IN-63

Cat. No.: B12372050 Get Quote

Human coronavirus NL63 (HCoV-NL63) is a common respiratory pathogen associated with

upper and lower respiratory tract illnesses, particularly in children and the elderly. The

development of vaccines and therapeutic antibodies necessitates robust methods for

quantifying the neutralizing antibody response. These application notes provide an overview

and detailed protocols for two primary methodologies: the Microneutralization Assay using live

virus and the safer, more scalable Pseudovirus Neutralization Assay (pVNA).

The choice of assay depends on laboratory capabilities and throughput requirements. The

traditional microneutralization assay relies on handling infectious HCoV-NL63 and measuring

the inhibition of virus-induced cytopathic effect (CPE) in a permissive cell line, such as LLC-

MK2.[1][2][3] This method is considered a gold standard for assessing functional antibody

neutralization.

Alternatively, the pVNA offers a valuable substitute that can be performed under Biosafety

Level 2 (BSL-2) conditions.[4][5] This assay utilizes replication-defective viral particles (e.g.,

from lentivirus or VSV) that are engineered to express the HCoV-NL63 Spike (S) protein on

their surface.[6][7] These pseudoviruses mimic the entry process of the authentic virus into host

cells that express the ACE2 receptor.[6][8] Neutralization is quantified by a reduction in the

signal from a reporter gene, such as luciferase, incorporated into the pseudovirus genome.[4]

[9]
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The following table summarizes representative quantitative data for HCoV-NL63 neutralizing

antibodies from published studies.

Study
Population

Assay Type Key Findings
Reported
Titers

Reference

100 Healthy

Adult Blood

Donors

(Australia)

Microneutralizati

on Assay

71% of plasma

samples had

detectable

neutralizing

antibodies. Titers

were found to

decrease with

increasing age.

Median

Geometric Mean

Titer (GMT): 14

(Range:

undetectable to

>60)

[1][10]

COVID-19

Vaccinated

Individuals

Pseudovirus

Microneutralizati

on (pMN)

mRNA-1273

vaccination

boosted

neutralizing

antibody activity

against HCoV-

NL63.

Median titers

were higher

against NL63

compared to

HCoV-229E and

HKU1 post-

vaccination.

[6][11]

Experimental Protocols & Visual Workflows
Protocol 1: HCoV-NL63 Microneutralization Assay
This protocol details the quantification of neutralizing antibodies against live HCoV-NL63 by

observing the inhibition of cytopathic effect (CPE).

1. Materials and Reagents

Cell Line: LLC-MK2 cells (ATCC CCL-7).

Virus: HCoV-NL63, Amsterdam-1 strain.[1]

Culture Media: OptiMEM/GlutaMAX (ThermoFisher) or similar serum-free medium.

Reagents: Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 0.25% Trypsin-EDTA.
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Equipment: 96-well flat-bottom cell culture plates, Class II Biosafety Cabinet, CO2 incubator

(34-35°C).

2. Experimental Workflow Diagram
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Caption: Workflow for the HCoV-NL63 Microneutralization Assay.

3. Step-by-Step Procedure

Cell Seeding: Seed LLC-MK2 cells in a 96-well flat-bottom plate at a density that will result in

a confluent monolayer after 24-48 hours of incubation (e.g., 3.5 x 10^4 cells/well).[2]

Incubate at 37°C with 5% CO2. Once confluent, plates can be moved to 34°C prior to

infection.[2]
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Sample Preparation: Heat-inactivate plasma or serum samples at 56°C for 30 minutes.[1]

Perform a serial dilution (e.g., log2 or 2-fold) of the samples in serum-free medium, starting

from a 1:10 dilution.[1]

Virus-Antibody Incubation: In a separate 96-well plate, mix each serum dilution with an equal

volume of HCoV-NL63 diluted to contain 100 TCID50 (50% tissue culture infectious dose)

per well.[1] Incubate this mixture for 1 hour at room temperature.[1]

Cell Infection: Remove the culture medium from the confluent LLC-MK2 cell plate. Carefully

transfer the virus-antibody mixtures from the incubation plate to the corresponding wells of

the cell plate.[1]

Controls: Include "virus control" wells (virus + medium, no antibody) and "cell control" wells

(medium only, no virus) on each plate.

Incubation: Incubate the plates at 34°C in a 5% CO2 incubator for 4 to 7 days, monitoring

daily for the appearance of CPE in the virus control wells.[3][12]

Data Analysis: The neutralization titer is defined as the reciprocal of the highest serum

dilution that completely inhibits CPE in at least 50% of the wells.

Protocol 2: HCoV-NL63 Pseudovirus Neutralization
Assay (pVNA)
This protocol describes a luciferase-based pVNA, a safer high-throughput alternative for

measuring neutralizing antibodies.

1. Materials and Reagents

Cell Lines: HEK293T cells for pseudovirus production and a stable HEK293T cell line

overexpressing human ACE2 for the neutralization assay.[6]

Plasmids:

An HIV or VSV packaging plasmid (e.g., psPAX2 or similar).

A transfer plasmid containing a luciferase reporter gene (e.g., pCSFLW).[8]
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An expression plasmid for the HCoV-NL63 Spike protein.

Reagents: Transfection reagent (e.g., FuGENE-HD or PEI), DMEM with 10% FBS, Penicillin-

Streptomycin, Luciferase assay substrate (e.g., Bright-Glo).

Equipment: 96-well white, flat-bottom plates, Class II Biosafety Cabinet, CO2 incubator

(37°C), Luminometer.

2. Conceptual Pathway Diagram
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Caption: Conceptual pathway of pseudovirus entry and neutralization.

3. Step-by-Step Procedure

Pseudovirus Production:
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Co-transfect HEK293T cells with the packaging plasmid, the luciferase transfer plasmid,

and the HCoV-NL63 Spike expression plasmid using a suitable transfection reagent.[8]

Incubate for 48-72 hours at 37°C. Harvest the supernatant containing the pseudovirus

particles.

Clarify the supernatant by centrifugation and filter through a 0.45 µm filter. Aliquot and

store at -80°C.

Titer the pseudovirus stock by infecting HEK293T-ACE2 cells and measuring luciferase

activity to determine the dilution needed for the assay (typically yielding >100,000 RLU).[6]

Neutralization Assay:

Heat-inactivate and serially dilute test sera/antibodies in a 96-well white, flat-bottom plate.

[6]

Add a standardized amount of HCoV-NL63 pseudovirus to each well.

Incubate the plate for 1 hour at 37°C.[4][6]

Add HEK293T-ACE2 target cells to each well (e.g., 1-2 x 10^4 cells/well).[4][6]

Incubate the plates for 48-60 hours at 37°C.[9]

Data Acquisition and Analysis:

Add a luciferase substrate to each well according to the manufacturer's instructions.

Measure the relative light units (RLU) using a luminometer.

Calculate the percent neutralization for each serum dilution relative to the "virus control"

wells (cells + pseudovirus, no antibody).

The 50% inhibitory concentration (IC50) or 50% neutralization titer (NT50) is determined

using a non-linear regression curve fit (e.g., 4-parameter logistic) in software like

GraphPad Prism.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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